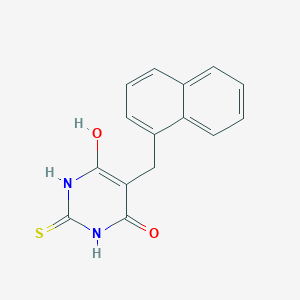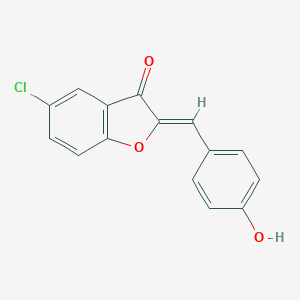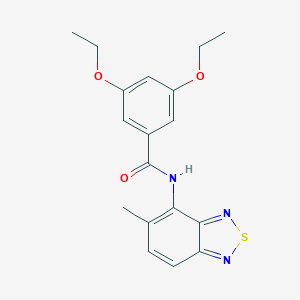![molecular formula C24H18N2O3 B214823 N-{4-[([1,1'-biphenyl]-4-ylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B214823.png)
N-{4-[([1,1'-biphenyl]-4-ylcarbonyl)amino]phenyl}-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[([1,1'-biphenyl]-4-ylcarbonyl)amino]phenyl}-2-furamide is a complex organic compound with the molecular formula C24H18N2O3 and a molecular weight of 382.4 g/mol This compound is characterized by the presence of a furan ring, a biphenyl group, and a carboxamide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[([1,1'-biphenyl]-4-ylcarbonyl)amino]phenyl}-2-furamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Biphenyl-4-ylcarbonyl Chloride: Biphenyl is reacted with thionyl chloride to form biphenyl-4-ylcarbonyl chloride.
Amidation Reaction: The biphenyl-4-ylcarbonyl chloride is then reacted with 4-aminophenylfuran-2-carboxamide in the presence of a base such as triethylamine to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-{4-[([1,1'-biphenyl]-4-ylcarbonyl)amino]phenyl}-2-furamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The biphenyl group can be reduced to form cyclohexyl derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Cyclohexyl derivatives.
Substitution: Various substituted amides or esters.
Wissenschaftliche Forschungsanwendungen
N-{4-[([1,1'-biphenyl]-4-ylcarbonyl)amino]phenyl}-2-furamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of N-{4-[([1,1'-biphenyl]-4-ylcarbonyl)amino]phenyl}-2-furamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antibacterial effects, or interact with cellular pathways involved in cancer cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-{4-[(biphenyl-4-ylcarbonyl)amino]phenyl}thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.
N-{4-[(biphenyl-4-ylcarbonyl)amino]phenyl}pyrrole-2-carboxamide: Contains a pyrrole ring instead of a furan ring.
Uniqueness
N-{4-[([1,1'-biphenyl]-4-ylcarbonyl)amino]phenyl}-2-furamide is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties. The furan ring is known for its reactivity and ability to participate in various chemical reactions, making this compound versatile for different applications.
Eigenschaften
Molekularformel |
C24H18N2O3 |
|---|---|
Molekulargewicht |
382.4 g/mol |
IUPAC-Name |
N-[4-[(4-phenylbenzoyl)amino]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C24H18N2O3/c27-23(19-10-8-18(9-11-19)17-5-2-1-3-6-17)25-20-12-14-21(15-13-20)26-24(28)22-7-4-16-29-22/h1-16H,(H,25,27)(H,26,28) |
InChI-Schlüssel |
LNXWMBLJTVNCDA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)NC(=O)C4=CC=CO4 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)NC(=O)C4=CC=CO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-bromo-3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B214740.png)
![3-hydroxy-1-methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214753.png)







![3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-1H-indol-2-one](/img/structure/B214771.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B214775.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B214776.png)

